molecular formula C22H18N2O8S B3970304 Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

Cat. No.: B3970304
M. Wt: 470.5 g/mol
InChI Key: FNTDRZLEMHCITB-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core, a methoxymethyl group, and a nitrobenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted naphthofurans.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is unique due to the presence of the methoxymethyl and nitrobenzenesulfonamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O8S/c1-30-12-19-20(22(25)31-2)17-11-18(15-8-3-4-9-16(15)21(17)32-19)23-33(28,29)14-7-5-6-13(10-14)24(26)27/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTDRZLEMHCITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
Reactant of Route 6
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Methyl 2-(methoxymethyl)-5-(3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

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